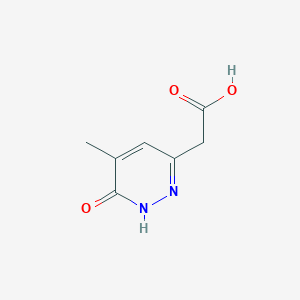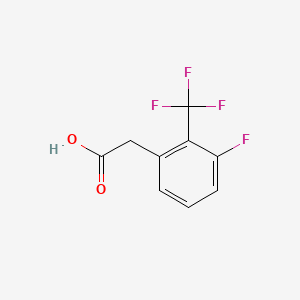
3-Fluoro-2-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-2-(trifluoromethyl)phenylacetic acid” is a chemical compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . It has also been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” involves several steps. It has been used in the synthesis of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors . It has also been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .Molecular Structure Analysis
The molecular formula of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” is C9H6F4O2 . The structure includes a phenyl ring with a trifluoromethyl group and a fluoro group attached to it, along with an acetic acid group .Chemical Reactions Analysis
“3-Fluoro-2-(trifluoromethyl)phenylacetic acid” undergoes various chemical reactions. For instance, it has been used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) . It also undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” include a melting point of 113-116 °C . It is a solid at room temperature .Applications De Recherche Scientifique
-
Pharmaceutical Research
- Application : Trifluoromethyl group-containing compounds, including 3-Fluoro-2-(trifluoromethyl)phenylacetic acid, have been extensively studied in pharmaceutical research . They are found in many FDA-approved drugs .
- Methods : The synthesis and use of these compounds for various diseases and disorders have been documented . Specific methods of application or experimental procedures may vary depending on the particular drug molecule being synthesized.
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
-
Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
- Application : 2-(Trifluoromethyl)phenylacetic acid, a compound related to 3-Fluoro-2-(trifluoromethyl)phenylacetic acid, has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
- Results : The outcomes of these syntheses would be potential antithrombotic and lipoxygenase inhibiting compounds .
-
Chemical Synthesis
- Application : This compound is often used as a building block in chemical synthesis . It can be used to synthesize a variety of other compounds, including pharmaceuticals and materials .
- Results : The outcomes of these syntheses would be a variety of other compounds, depending on the specific synthesis pathway used .
-
Research in Fluorine Chemistry
- Application : Compounds containing fluorine, such as 3-Fluoro-2-(trifluoromethyl)phenylacetic acid, are often used in research in fluorine chemistry . This field of research is interested in the unique properties of fluorine and how it can be used in various applications .
- Results : The outcomes of this research could lead to new insights into the properties of fluorine and its applications .
-
Material Science
- Application : Fluorinated compounds, including 3-Fluoro-2-(trifluoromethyl)phenylacetic acid, are often used in the field of material science . They can be used in the synthesis of high-performance polymers and other materials .
- Results : The outcomes of these syntheses would be high-performance materials with unique properties .
-
Agricultural Chemistry
- Application : Fluorinated compounds are also used in the synthesis of agrochemicals . These chemicals can have various uses, such as pesticides, herbicides, and fungicides .
- Results : The outcomes of these syntheses would be agrochemicals that can help improve crop yields and protect plants from pests and diseases .
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDCRGGUZQIVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


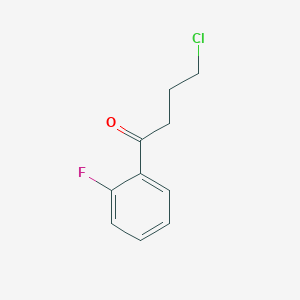

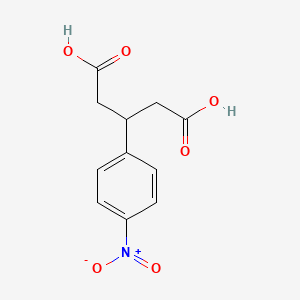
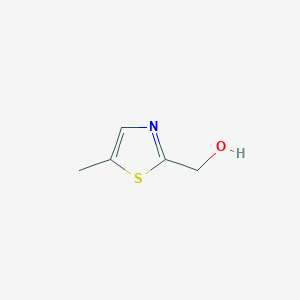
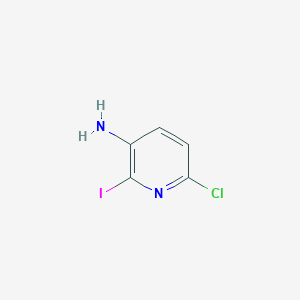
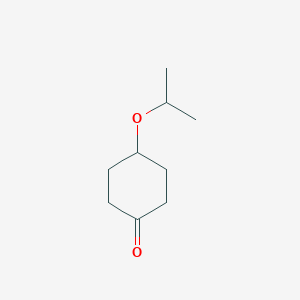
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)

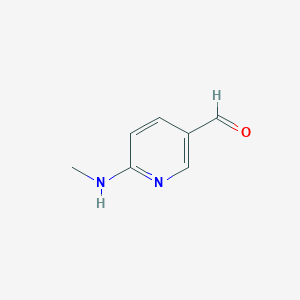
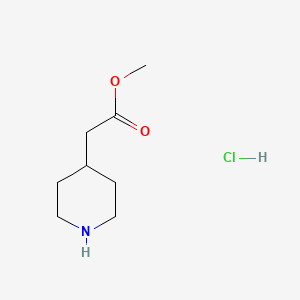
![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

